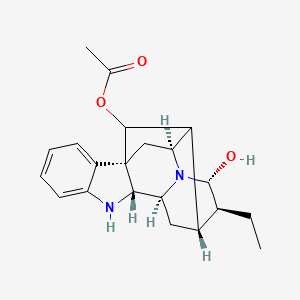

17-O-Acetylnorajmaline

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C21H26N2O3 |

|---|---|

Peso molecular |

354.4 g/mol |

Nombre IUPAC |

[(1R,9R,10S,12R,13S,14R,16S,18R)-13-ethyl-14-hydroxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] acetate |

InChI |

InChI=1S/C21H26N2O3/c1-3-11-12-8-15-18-21(13-6-4-5-7-14(13)22-18)9-16(23(15)20(11)25)17(12)19(21)26-10(2)24/h4-7,11-12,15-20,22,25H,3,8-9H2,1-2H3/t11-,12-,15-,16-,17?,18-,19+,20+,21+/m0/s1 |

Clave InChI |

VAOXSMUPPRUEKF-VFHMDEBLSA-N |

SMILES |

CCC1C2CC3C4C5(CC(C2C5OC(=O)C)N3C1O)C6=CC=CC=C6N4 |

SMILES isomérico |

CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H](C2[C@H]5OC(=O)C)N3[C@@H]1O)C6=CC=CC=C6N4 |

SMILES canónico |

CCC1C2CC3C4C5(CC(C2C5OC(=O)C)N3C1O)C6=CC=CC=C6N4 |

Origen del producto |

United States |

Natural Occurrence and Research Oriented Isolation Methodologies of 17 O Acetylnorajmaline

Plant Sources and Tissue Distribution in Research Studies

Rauwolfia serpentina (L.) Benth. ex Kurz, commonly known as Indian snakeroot, stands as the principal natural source and primary research model for studies concerning 17-O-Acetylnorajmaline. scialert.netnih.gov This medicinal plant, belonging to the Apocynaceae family, is renowned for its rich profile of monoterpenoid indole (B1671886) alkaloids (MIAs), which includes the antiarrhythmic drug ajmaline (B190527). nih.govnih.govwikipedia.org this compound is a pivotal, albeit transient, compound within the complex biosynthetic pathway leading to ajmaline. nih.govunb.ca

The elucidation of the ajmaline biosynthetic pathway has been a subject of intense research for decades, with this compound identified as the product of the sequential reduction of vomilenine (B1248388). nih.govresearchgate.net This conversion is catalyzed by two specific reductase enzymes: vomilenine 1,2(R)-reductase (VR) and 1,2-dihydrovomilenine (B1246003) 19,20(S)-reductase (DHVR). nih.govexpasy.org The subsequent deacetylation of this compound by an acetylajmalan esterase yields norajmaline (B1263583), the immediate precursor to ajmaline. nih.govgrafiati.comenzyme-database.org The central role of R. serpentina in this research is underscored by the fact that the enzymes responsible for these transformations were originally isolated and characterized from its cell cultures. nih.govgrafiati.com

Research into the distribution of alkaloids within Rauwolfia serpentina has revealed that the accumulation of ajmaline and its precursors, including this compound, is highly tissue-specific. The primary site of ajmaline biosynthesis and storage is the root system. nih.govresearchgate.netthieme-connect.com While dozens of alkaloids are present throughout the plant, over 90% of the total alkaloid content is typically found in the roots. researchgate.net

Studies using techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) have consistently shown that roots are rich in a wide array of indole alkaloids. thieme-connect.comscialert.net In contrast, leaves and callus tissues generally contain a different profile or lower concentrations of these specific compounds. scialert.net For instance, while vomilenine, a precursor to this compound, can be found in both root and leaf tissues, ajmaline itself is almost exclusively located in the roots, indicating that the final biosynthetic steps are localized there. unb.ca In vitro regenerated roots have also been shown to be potent sites of alkaloid accumulation. scialert.net

Table 1: Comparative Alkaloid Distribution in Rauwolfia serpentina

| Plant Part | Key Alkaloids Detected in Research | Reference |

|---|---|---|

| Roots | Ajmaline, Reserpine, Serpentine (B99607), Ajmalicine, this compound (as a biosynthetic intermediate) | nih.govresearchgate.netthieme-connect.comscialert.net |

| Leaves | Lower alkaloid content compared to roots; Reserpine detected via HPTLC but other alkaloids may be absent or in low concentrations. | scialert.net |

| Callus | Reserpine and other alkaloids present, but profiles can differ from the parent plant. | scialert.net |

| In Vitro Roots | High concentration of alkaloids, including Reserpine. | scialert.net |

This table is a simplified representation based on available research findings.

While Rauwolfia serpentina is the most well-documented source, research has identified this compound in other plant species, often in the context of broader metabolomic or defense-response studies.

Lilium regale : In a study investigating the defense response of Lilium regale (Regal Lily) to infection by the fungus Fusarium oxysporum, metabolomic analysis revealed an increase in the content of several alkaloids, including this compound. nih.gov This suggests its potential role as a phytoalexin or defense-related compound in this species.

Camptotheca acuminata : This plant, known as the source of the anticancer compound camptothecin, has also been reported in literature databases as containing this compound. cjnmcpu.com

These findings indicate that the biosynthetic machinery for producing ajmaline-type alkaloids, or at least this specific intermediate, is not exclusive to the Rauwolfia genus, although it is most prominently studied there.

Advanced Isolation Strategies for Biosynthetic Intermediates

The low natural abundance and transient nature of biosynthetic intermediates like this compound necessitate sophisticated methods for their isolation and study.

Chromatography is the cornerstone for the separation, identification, and purification of alkaloids from complex plant extracts. nih.gov Various methods are employed to enrich and analyze this compound and related compounds.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) : These techniques are extensively used for the quantitative analysis of alkaloids in R. serpentina extracts. thieme-connect.comscialert.net Reversed-phase HPLC, in particular, is a standard method for separating alkaloids based on their polarity. scialert.net

Mass Spectrometry (MS) : When coupled with liquid chromatography (LC-MS or UHPLC-MS), mass spectrometry provides highly sensitive and specific detection, allowing for the tentative identification of compounds based on their mass-to-charge ratio and fragmentation patterns. researchgate.netthieme-connect.com This is crucial for identifying intermediates like this compound within a complex metabolic background.

Thin-Layer Chromatography (TLC) and HPTLC : TLC is often used for initial qualitative profiling of alkaloid content in different plant samples, while High-Performance Thin-Layer Chromatography (HPTLC) offers better resolution and quantitative capabilities. scialert.netnih.gov

These chromatographic methods were instrumental in the original research that fractionated crude protein extracts from R. serpentina to isolate and characterize the enzymatic activities responsible for converting vomilenine into this compound. unb.ca

Plant tissue and cell culture techniques provide a renewable, controllable system for producing and studying plant secondary metabolites, bypassing the limitations of field cultivation. opensciencepublications.com Rauwolfia serpentina cell cultures have been a focal point of such research for decades.

Cell Suspension and Callus Cultures : Researchers have successfully established cell suspension and callus cultures of R. serpentina that produce a variety of indole alkaloids. nih.govresearchgate.net Notably, some studies have reported the production of novel alkaloids in tissue cultures, including 17-O-acetylajmaline and this compound, which were not detected in the parent plants. scialert.netresearchgate.netscialert.net This highlights the potential of in vitro systems to accumulate specific intermediates that are otherwise present in minute quantities in the differentiated plant.

Hairy Root Cultures : Cultures of "hairy roots," induced by transformation with Agrobacterium rhizogenes, are another valuable platform, often exhibiting stable and high-level production of secondary metabolites characteristic of the plant's root system. researchgate.net

Somatic Hybrid Cell Cultures : To explore novel metabolic pathways, researchers have created somatic hybrid cell lines, such as by fusing protoplasts of Rauwolfia serpentina and Rhazya stricta. tandfonline.comtandfonline.comresearchgate.net These hybrid cultures have been shown to produce a diverse array of alkaloids, including some from both parent species, demonstrating the potential to reconstruct and modify complex biosynthetic pathways in vitro. tandfonline.comresearchgate.net

These in vitro systems not only serve as a bio-factory for compound production but are also invaluable research tools for elucidating biosynthetic pathways and identifying the enzymes involved, such as the acetylajmalan esterase that acts upon this compound. grafiati.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 17-O-Acetylajmaline |

| This compound |

| Ajmalicine |

| Ajmaline |

| Camptothecin |

| Norajmaline |

| Reserpine |

| Serpentine |

Natural Occurrence and Biosynthesis

Plant Sources

17-O-Acetylnorajmaline is a naturally occurring alkaloid found in several plant species, primarily within the Apocynaceae family. It has been identified in:

Rauvolfia serpentina (Indian snakeroot), where it is a known intermediate in the biosynthesis of ajmaline (B190527). cardiolatina.comnih.gov It has been detected in tissue cultures of this plant. nih.gov

Rauvolfia tetraphylla .

Tabernanthe iboga , where it was detected in the root bark. nih.govcore.ac.uk

Biosynthetic Pathway from Strictosidine (B192452)

The biosynthesis of this compound is a multi-step enzymatic process that begins with the universal MIA precursor, strictosidine. The pathway to ajmaline, which includes the formation of this compound, has been extensively studied.

The key steps leading to this compound are as follows:

Strictosidine is converted through a series of enzymatic reactions to polyneuridine (B1254981) aldehyde . wikipedia.org

Polyneuridine aldehyde is then transformed into vinorine (B1233521) . wikipedia.org

Vinorine is hydroxylated by vinorine hydroxylase to yield vomilenine (B1248388) . wikipedia.org

Vomilenine undergoes a reduction by vomilenine reductase (VR) to form 1,2-dihydrovomilenine (B1246003) . wikipedia.org

Finally, 1,2-dihydrovomilenine is reduced by 1,2-dihydrovomilenine reductase (DHVR) to produce This compound . wikipedia.orgnih.gov

This final step is catalyzed by a specific reductase that is dependent on NADPH. cardiolatina.comebi.ac.uk Subsequently, this compound is deacetylated by an esterase to form norajmaline (B1263583), which is then methylated to produce the final product, ajmaline. nih.gov

Chemical Synthesis and Analog Generation in Research

Strategies for Total Synthesis of the Sarpagan-Ajmaline Type Alkaloid Core

The synthesis of the complex sarpagan-ajmaline alkaloid framework, to which 17-O-acetylnorajmaline belongs, represents a considerable challenge in organic chemistry due to its intricate, polycyclic, and cage-like structure with multiple stereocenters. researchgate.netunb.ca Researchers have developed various strategies to construct the key indole-fused azabicyclo[3.3.1]nonane core common to these alkaloids. researchgate.net

A prevalent strategy involves the use of an asymmetric Pictet-Spengler reaction, often starting from a chiral precursor like D-(+)-tryptophan methyl ester, to establish the initial stereochemistry. scribd.com This is typically followed by a series of reactions, including Dieckmann cyclization and stereocontrolled intramolecular cross-coupling, to forge the complex ring system. scribd.com Key transformations such as the palladium-mediated enolate cross-coupling process, regiospecific hydroboration, and the Tollens reaction have also been employed for the functionalization of synthetic intermediates. researchgate.net

Another approach utilizes a Mannich-type cyclization to construct the indole-fused azabicyclo[3.3.1]nonane intermediate. researchgate.net This is often complemented by a Samarium(II) iodide (SmI2) mediated coupling to form the aza-bridged E-ring and stereoselective olefination reactions to install specific terminal alkenes found in the natural alkaloids. researchgate.net Some synthetic routes are designed to be scalable, allowing for the production of gram quantities of key intermediates. researchgate.net

A unified strategy has also been developed that allows for divergent access to both sarpagine (B1680780) and ajmaline-type alkaloids from a common intermediate. uni-konstanz.de The stereochemical outcome at the C-16 position of a key enol ether intermediate dictates which pathway is followed. By controlling this stereocenter, chemists can direct the synthesis towards the desired alkaloid family. uni-konstanz.de

Development of Synthetic Routes to this compound and its Stereoisomers

While total syntheses have been accomplished for the parent alkaloid ajmaline (B190527), dedicated synthetic routes focusing solely on this compound are less documented in the literature. unb.ca However, its synthesis is a critical step within the broader biosynthetic pathway to ajmaline, and these biological steps provide a blueprint for potential chemoenzymatic or total synthesis approaches.

In nature, this compound is formed from the intermediate vomilenine (B1248388) through a two-step enzymatic reduction. wikipedia.orgnih.gov This process is catalyzed by two specific enzymes:

Vomilenine 1,2(R)-reductase (VR): This enzyme, requiring the cofactor NADPH, reduces the 1,2-imine double bond of vomilenine to form 1,2-dihydrovomilenine (B1246003). wikipedia.orgresearchgate.net

1,2-dihydrovomilenine 19,20(S)-reductase (DHVR): Subsequently, this reductase, also dependent on NADPH, acts on 1,2-dihydrovomilenine to reduce the 19,20-double bond, yielding this compound. wikipedia.orgresearchgate.net

This specific biosynthetic sequence, a 1,2-reduction followed by a 19,20-reduction, has been elucidated through modern enzymatic studies. nih.govresearchgate.net An alternative biosynthetic route, where the 19,20-bond of vomilenine is reduced first, has also been considered. unb.ca

From a purely synthetic chemistry perspective, the generation of this compound would likely be achieved as one of the final steps in a total synthesis of ajmaline. Once the core structure is assembled, a late-stage acetylation of the C-17 hydroxyl group of norajmaline (B1263583) would yield the target compound. Norajmaline itself is the product of the deacetylation of this compound by the enzyme acetylajmalan esterase (AAE). wikipedia.orgunb.ca A semi-synthetic approach could, therefore, involve the isolation of norajmaline and its subsequent chemical acetylation.

The stereoselective synthesis of ajmaline-type alkaloids is complex, and controlling the various stereocenters is a primary challenge. The synthesis of specific stereoisomers of this compound would necessitate precise control over the stereochemistry at each step of the synthetic sequence, starting from the initial chiral building blocks. uni-konstanz.de

Design and Synthesis of Novel this compound Derivatives for Research Applications

The generation of novel derivatives of natural products is a cornerstone of medicinal chemistry research, aimed at exploring structure-activity relationships (SAR) and developing new therapeutic agents. While specific research on the design and synthesis of novel this compound derivatives is not extensively reported, the principles for creating such analogs can be inferred from studies on related alkaloids.

The synthesis of derivatives could be approached through several strategies:

Modification of the Acetyl Group: The 17-O-acetyl group is a prime target for modification. A library of ester derivatives could be synthesized by reacting norajmaline with various acyl chlorides or carboxylic anhydrides. This would allow for the investigation of how the size, electronics, and lipophilicity of the ester group affect biological activity.

Modification of the Indole (B1671886) Nucleus: The indole ring system offers another site for derivatization. Substituents could be introduced at various positions on the aromatic ring to probe their influence on the compound's properties.

Alterations to the Alkaloid Core: More complex modifications could involve altering the core polycyclic structure. However, this would likely require a de novo synthesis approach starting from modified building blocks.

Chemoenzymatic synthesis presents a powerful tool for generating novel derivatives. researchgate.net By combining chemical synthesis to create precursor molecules with the use of biosynthetic enzymes, it may be possible to produce a range of analogs that are difficult to access through purely chemical means. For instance, feeding synthetic, modified precursors to the enzymes of the ajmaline pathway could potentially yield novel acetylated norajmaline derivatives.

The research applications for such derivatives would be to probe the biological targets of ajmaline and related compounds. By systematically altering the structure of this compound and assessing the biological activity of the resulting analogs, researchers could identify the key pharmacophoric features required for its effects. This information is crucial for the design of new, more potent, or selective therapeutic agents.

Mechanistic Investigations into Biological Roles

Investigation of 17-O-Acetylnorajmaline's Function in Plant Physiology

The primary physiological role of this compound identified in plants is its function as a key intermediate in the biosynthesis of the antiarrhythmic monoterpenoid indole (B1671886) alkaloid, ajmaline (B190527). nih.govebi.ac.uk This process is a component of the plant's secondary metabolism, which includes the synthesis of various compounds for specialized functions. The biosynthesis of ajmaline, and consequently the involvement of this compound, has been extensively studied in cell suspension cultures and root tissues of Rauwolfia serpentina (Indian Snakeroot). nih.govresearchgate.netunb.ca

The formation and conversion of this compound occur in the terminal stages of the ajmaline biosynthetic pathway. It is synthesized from 1,2-dihydrovomilenine (B1246003) through a reduction reaction catalyzed by the enzyme 1,2-dihydrovomilenine reductase (DHVR), which requires the cofactor NADPH. researchgate.netunb.cawikipedia.org Subsequently, this compound is converted to norajmaline (B1263583) via deacetylation, a reaction catalyzed by the enzyme this compound esterase (AAE). nih.govresearchgate.net The final step in the pathway is the methylation of norajmaline to produce ajmaline. nih.govwikipedia.org

Table 1: Enzymatic Conversion of this compound in Ajmaline Biosynthesis

| Precursor Compound | Enzyme | Product Compound | Plant Species |

|---|---|---|---|

| 1,2-Dihydrovomilenine | 1,2-Dihydrovomilenine Reductase (DHVR) | This compound | Rauwolfia serpentina |

| This compound | This compound Esterase (AAE) | Norajmaline | Rauwolfia serpentina |

Role in Plant Defense Responses and Interactions with Pathogens

A direct role for this compound in plant defense has not been extensively documented in scientific literature. However, as an indole alkaloid, it belongs to a large class of secondary metabolites widely recognized for their involvement in protecting plants against herbivores and pathogens. nih.govnih.gov Plants deploy a variety of chemical defenses, and alkaloids often function as key components of this system, acting as toxins or deterrents. nih.govsavemyexams.com

In many plant species, the production of alkaloids is a crucial part of the defense strategy. For instance, camalexin, a simple indole alkaloid, is a well-known phytoalexin produced by Arabidopsis thaliana in response to pathogen attack. wikipedia.org Phytoalexins are antimicrobial compounds synthesized by plants that accumulate rapidly at areas of pathogen infection. savemyexams.com The general mechanism of plant defense involves the recognition of pathogen-associated molecular patterns (PAMPs), which triggers a signaling cascade leading to the activation of defense responses, including the production of such chemical compounds. nih.gov

While the specific function of this compound in these interactions is unclear, its structural relatives within the indole alkaloid family have established defensive roles. nih.gov It is plausible that, as a metabolic intermediate, its presence is primarily linked to the synthesis of the final product, ajmaline, which may have its own, yet to be fully understood, ecological functions. However, without direct experimental evidence, any role for this compound in pathogen deterrence or defense signaling remains speculative. frontiersin.org

Comparative Studies on Biological Interactions with Related Indole Alkaloids

Comparative studies place this compound within a specific branch of the complex monoterpenoid indole alkaloid (MIA) biosynthetic network in Rauwolfia species. researchgate.net Its biological significance is best understood by comparing it to its immediate biosynthetic neighbors and other prominent alkaloids produced by the same plant.

Within the ajmaline pathway, this compound is structurally and biosynthetically linked to vomilenine (B1248388) and norajmaline. Vomilenine is its metabolic precursor, which undergoes a two-step reduction to yield this compound. unb.cawikipedia.org In turn, this compound is the direct precursor to norajmaline, differing only by an acetyl group at the 17-O position. nih.govresearchgate.net This deacetylation is a critical step, as the subsequent N-methylation to form the final product, ajmaline, cannot occur otherwise. This positions this compound as a transient but necessary intermediate.

When compared to other major indole alkaloids from Rauwolfia serpentina, significant differences in structure and biological activity are apparent. Reserpine, for example, is another well-known MIA from this plant, but it belongs to a different structural class and is used as an antihypertensive agent. researchgate.netdrugbank.com Similarly, ajmalicine, used as a cerebral vasodilator, and serpentine (B99607) are other distinct indole alkaloids produced through different branches of the MIA pathway. researchgate.net Unlike ajmaline, which is a Class 1A antiarrhythmic agent, its precursors, including this compound, are not known to possess this specific pharmacological activity. The biological function of these intermediates appears to be confined to their role within the metabolic pathway leading to the bioactive end product.

Table 2: Comparative Profile of Indole Alkaloids from Rauwolfia serpentina

| Compound Name | Alkaloid Class | Biosynthetic Relationship to this compound | Primary Known Biological Activity |

|---|---|---|---|

| This compound | Ajmalan-type Indole Alkaloid | - | Biosynthetic Intermediate nih.govebi.ac.uk |

| Ajmaline | Ajmalan-type Indole Alkaloid | Final product derived from it | Antiarrhythmic nih.govwikipedia.org |

| Norajmaline | Ajmalan-type Indole Alkaloid | Direct product of its deacetylation | Biosynthetic Intermediate wikipedia.orgresearchgate.net |

| Vomilenine | Sarpagan-type Indole Alkaloid | Precursor to its formation | Biosynthetic Intermediate unb.cawikipedia.org |

| Reserpine | Yohimban-type Indole Alkaloid | None (different biosynthetic branch) | Antihypertensive, Antipsychotic researchgate.netdrugbank.com |

| Ajmalicine | Corynanthean-type Indole Alkaloid | None (different biosynthetic branch) | Cerebral Vasodilator researchgate.net |

Metabolic Engineering and Synthetic Biology for 17 O Acetylnorajmaline Production

Reconstitution and Optimization of Biosynthetic Pathways in Heterologous Hosts.repec.orgnih.govbiorxiv.orghal.scienceresearcher.life

The entire biosynthetic pathway of ajmaline (B190527), which includes its precursor 17-O-acetylnorajmaline, involves a series of enzymatic steps. researchgate.net Reconstituting this complex pathway in a microbial host, such as yeast, provides a controllable and scalable production platform. nih.gov

Engineering Strategies for De Novo Biosynthesis in Microorganisms (e.g., Yeast).repec.orgbiorxiv.orgresearcher.life

The de novo biosynthesis of this compound in a heterologous host like Saccharomyces cerevisiae (baker's yeast) requires the introduction and functional expression of all the necessary biosynthetic genes from the source plant, Rauvolfia serpentina. repec.orgnih.gov The biosynthesis begins with the universal precursor strictosidine (B192452), which is formed from the condensation of tryptamine (B22526) and secologanin (B1681713). researchgate.net

Recent breakthroughs have led to the complete elucidation of the ajmaline biosynthetic pathway, identifying the final missing enzymes. nih.govnih.gov The pathway to this compound proceeds through the intermediate vomilenine (B1248388). Vomilenine undergoes a 1,2(R)-reduction catalyzed by vomilenine reductase (VR), followed by a 19,20(S)-reduction of the resulting 1,2(R)-dihydrovomilenine by 1,2-dihydrovomilenine (B1246003) 19,20(S)-reductase (DHVR) to yield this compound. nih.govresearchgate.net

Key enzymes involved in the reconstituted pathway leading to this compound include:

Strictosidine synthase (STR) and strictosidine β-glucosidase (SGD) : Initiate the pathway by producing the central intermediate, strictosidine aglycone. researchgate.net

Sarpagan bridge enzyme (SBE) , polyneuridine (B1254981) aldehyde esterase (PNAE) , vinorine (B1233521) synthase (VS) , and vinorine hydroxylase (VH) : A series of enzymes that convert the strictosidine-derived intermediate into vomilenine. researchgate.net

Vomilenine 1,2(R)-reductase (VR) : Catalyzes the reduction of vomilenine to 1,2(R)-dihydrovomilenine. nih.govresearchgate.net

1,2-dihydrovomilenine 19,20(S)-reductase (DHVR) : Catalyzes the final step to produce this compound. nih.govresearchgate.net

The successful reconstitution of this pathway in yeast has been demonstrated, marking a significant step towards the microbial production of ajmaline and its precursors. repec.orgnih.gov

Table 1: Key Enzymes for De Novo Biosynthesis of this compound

| Enzyme | Abbreviation | Function | Source Organism |

|---|---|---|---|

| Strictosidine synthase | STR | Condensation of tryptamine and secologanin | Rauvolfia serpentina |

| Strictosidine β-glucosidase | SGD | Deglycosylation of strictosidine | Rauvolfia serpentina |

| Sarpagan bridge enzyme | SBE | Formation of the sarpagan bridge | Rauvolfia serpentina |

| Polyneuridine aldehyde esterase | PNAE | Hydrolysis of polyneuridine aldehyde | Rauvolfia serpentina |

| Vinorine synthase | VS | Conversion to vinorine | Rauvolfia serpentina |

| Vinorine hydroxylase | VH | Hydroxylation of vinorine | Rauvolfia serpentina |

| Vomilenine 1,2(R)-reductase | VR | Reduction of vomilenine | Rauvolfia serpentina |

| 1,2-dihydrovomilenine 19,20(S)-reductase | DHVR | Reduction to this compound | Rauvolfia serpentina |

Enhancing Yield and Purity of this compound through Pathway Optimization.biorxiv.orgresearcher.life

While the reconstitution of the biosynthetic pathway is a crucial first step, optimizing the yield and purity of the target compound is essential for viable production. Several metabolic engineering strategies can be employed to enhance the production of this compound in engineered microorganisms.

One key aspect is balancing the expression levels of the heterologous enzymes to avoid the accumulation of toxic intermediates and to ensure a smooth metabolic flux towards the final product. This can be achieved through the use of promoters of varying strengths and by optimizing gene copy numbers.

Another important consideration is the potential for competing pathways in the host organism that might divert intermediates away from the desired biosynthetic route. Knocking out or downregulating such competing pathways can channel more metabolic resources towards this compound synthesis.

Recent research has also highlighted the importance of enzyme variants and their specific activities. For example, two root-expressing acetylnorajmaline esterases (AAE1 and AAE2) were identified that deacetylate this compound to norajmaline (B1263583). nih.gov While this is the subsequent step in ajmaline biosynthesis, understanding the activity of such enzymes is crucial for optimizing the accumulation of this compound if it is the desired final product. Careful selection and engineering of enzymes can help in maximizing the yield of the target compound.

Table 2: Strategies for Optimizing this compound Production

| Strategy | Description |

|---|---|

| Enzyme Expression Tuning | Using promoters of varying strengths to balance the expression of biosynthetic genes. |

| Precursor Supply Enhancement | Engineering the host's primary metabolism to increase the availability of tryptamine and secologanin. |

| Competing Pathway Elimination | Deleting or downregulating genes of pathways that consume key intermediates. |

| Enzyme Engineering | Modifying enzymes to improve their catalytic efficiency, substrate specificity, or stability. |

| Fermentation Process Optimization | Adjusting culture conditions such as temperature, pH, and nutrient feed to maximize production. |

Biocatalytic Applications of Isolated Biosynthetic Enzymes

The enzymes of the this compound biosynthetic pathway, once isolated and characterized, can be used as biocatalysts in in vitro or cell-free systems. nih.gov This approach offers several advantages, including the ability to work with higher substrate concentrations and the avoidance of cellular toxicity issues.

For example, the enzymes VR and DHVR can be used to convert vomilenine to this compound in a stepwise manner. researchgate.net This allows for the production of the target compound from a readily available precursor without the need to reconstitute the entire upstream pathway. In vitro assays have been instrumental in confirming the function and specificity of these enzymes. For instance, it was shown that VR specifically reduces the indolenine double bond of vomilenine, while DHVR acts on the resulting intermediate. nih.govnih.gov

The use of isolated enzymes also facilitates the study of their kinetic properties and substrate specificities, which is valuable information for both pathway optimization and the development of novel biocatalytic processes.

Exploration of Engineered Pathways for Novel Alkaloid Analog Synthesis

The elucidation and reconstitution of the this compound biosynthetic pathway open up exciting possibilities for the synthesis of novel alkaloid analogs. By introducing enzymes from other pathways or by engineering the existing enzymes, it is possible to create new chemical diversity.

For instance, the substrate promiscuity of some biosynthetic enzymes can be exploited to accept modified substrates, leading to the production of novel derivatives. Site-directed mutagenesis of key enzymes can also be used to alter their substrate specificity or catalytic mechanism, potentially generating new-to-nature compounds. researchgate.net

The modular nature of synthetic biology allows for a "mix-and-match" approach, where enzymes from different plant species can be combined to create artificial pathways. This could lead to the production of hybrid alkaloids with potentially interesting pharmacological properties. The knowledge gained from studying the ajmaline pathway provides a solid foundation for these future endeavors in alkaloid diversification. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,2(R)-dihydrovomilenine |

| This compound |

| Ajmaline |

| Norajmaline |

| Secologanin |

| Strictosidine |

| Tryptamine |

| Vinorine |

Advanced Analytical Methodologies for 17 O Acetylnorajmaline Research

High-Resolution Separation Techniques

Separation sciences are fundamental to isolating 17-O-Acetylnorajmaline from complex matrices, such as plant extracts or biological samples, and for its precise quantification. Techniques like liquid and gas chromatography, often coupled with mass spectrometry, are indispensable tools in this regard.

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly selective method for the analysis of indole (B1671886) alkaloids like this compound. rjpharmacognosy.irnih.gov This technique combines the superior separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry.

For the analysis of related Rauwolfia alkaloids, Ultra-High Performance Liquid Chromatography (UHPLC) systems are often employed to achieve rapid and efficient separations. nih.gov The chromatographic separation is typically accomplished on a reversed-phase C18 column. nih.gov A gradient elution using a mobile phase consisting of water and acetonitrile (B52724), often with an acid modifier like formic acid to improve peak shape and ionization efficiency, is a common approach. nih.gov

Detection is performed using a mass spectrometer, typically with an electrospray ionization (ESI) source operating in positive ion mode, as the nitrogen atoms in the alkaloid structure are readily protonated. rjpharmacognosy.irnih.gov The instrument can be operated in multiple reaction monitoring (MRM) mode for quantitative analysis, which involves monitoring a specific precursor-to-product ion transition, providing excellent selectivity and sensitivity. researchgate.net For qualitative analysis and structural confirmation, high-resolution mass spectrometry (e.g., QToF-MS) can be used to obtain accurate mass measurements of the molecular ion and its fragments. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Analysis of Related Indole Alkaloids

| Parameter | Typical Condition | Reference |

|---|---|---|

| Chromatography System | UHPLC or HPLC | nih.govnih.gov |

| Column | Reversed Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | nih.gov |

| Mobile Phase A | Water with 0.05-0.1% Formic Acid | nih.gov |

| Mobile Phase B | Acetonitrile with 0.05-0.1% Formic Acid | nih.gov |

| Flow Rate | 0.2 - 0.4 mL/min | nih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | rjpharmacognosy.ir |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification | researchgate.net |

While liquid chromatography is the predominant technique for analyzing thermolabile and non-volatile compounds like alkaloids, Gas Chromatography-Mass Spectrometry (GC-MS) serves as a valuable complementary method. rjpharmacognosy.iruniversiteitleiden.nl Its application in the context of this compound research is primarily for the analysis of related volatile or semi-volatile compounds that might be present as impurities, synthetic precursors, or degradation products.

For GC-MS analysis, derivatization may be necessary to increase the volatility and thermal stability of certain analytes. The separation is achieved on a capillary column, often with a mid-polarity phase like 50% diphenyl / 50% dimethylpolysiloxane. oup.comelementlabsolutions.com The carrier gas is typically helium. The mass spectrometer, usually a single quadrupole or ion trap, detects the eluting compounds after electron ionization (EI), which generates characteristic and reproducible fragmentation patterns useful for library-based identification.

Table 2: Representative GC-MS Conditions for Volatile Analyte Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Capillary Column (e.g., OV-17, 30 m x 0.25 mm) | elementlabsolutions.com |

| Carrier Gas | Helium | oup.com |

| Injector Temperature | 250 °C | General Knowledge |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) | General Knowledge |

| Ionization Mode | Electron Ionization (EI, 70 eV) | oup.com |

| Mass Analyzer | Quadrupole or Ion Trap | General Knowledge |

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or photodiode array (PDA) detection is a robust and widely used technique for the routine quantitative analysis of indole alkaloids. oup.comoup.com This method is often preferred for quality control purposes due to its reliability, cost-effectiveness, and simplicity compared to mass spectrometry. rjpharmacognosy.ir

The chromatographic principles are similar to those used in LC-MS, employing a reversed-phase C18 column and a mobile phase of acetonitrile and water. oup.comchemistryjournal.in The indole chromophore present in this compound allows for sensitive detection using a UV or PDA detector. universiteitleiden.nl Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve constructed from standards of known concentration. A PDA detector offers the additional advantage of providing spectral data across a range of wavelengths, which can aid in peak identification and purity assessment. nih.gov

Table 3: Common HPLC Parameters for Quantitative Analysis of Rauwolfia Alkaloids

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | oup.comchemistryjournal.in |

| Mobile Phase | Acetonitrile : Phosphate Buffer or Water | chemistryjournal.in |

| Elution Mode | Isocratic or Gradient | oup.comchemistryjournal.in |

| Flow Rate | 1.0 mL/min | General Knowledge |

| Detection | UV/PDA Detector | rjpharmacognosy.ir |

| Wavelength | ~280 nm (for indole alkaloids like reserpine) | oup.com |

Spectroscopic and Spectrometric Characterization for Structural Elucidation in Research

Spectroscopic techniques are essential for the unambiguous identification and detailed structural analysis of this compound. These methods provide critical information about the molecular formula, connectivity of atoms, and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, including complex alkaloids. universiteitleiden.nl Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, it is possible to determine the precise connectivity of all atoms in the this compound molecule.

¹H NMR provides information about the chemical environment and coupling of protons, while ¹³C NMR identifies all unique carbon atoms. 2D NMR experiments establish correlations between nuclei. For instance, HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the complex ring system and assigning the position of the acetyl group. Advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is vital for determining the relative stereochemistry and conformational preferences of the molecule in solution.

Table 4: Expected NMR Signal Types for this compound

| Signal Type | Expected Chemical Shift Region (ppm) | Structural Moiety |

|---|---|---|

| Aromatic Protons | 6.5 - 8.0 | Indole ring |

| Aliphatic Protons | 1.0 - 5.0 | Polycyclic alkaloid core |

| Acetyl Protons (CH₃) | ~2.0 | -O-C(=O)CH₃ |

| Aromatic Carbons | 100 - 150 | Indole ring |

| Ester Carbonyl Carbon | ~170 | -O-C(=O)CH₃ |

| Aliphatic Carbons | 20 - 80 | Polycyclic alkaloid core |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of this compound.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com The IR spectrum of this compound would be expected to show characteristic absorption bands for the ester carbonyl (C=O) group, C-O stretching of the ester, N-H stretching from the indole ring, and C=C stretching from the aromatic system. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. nih.gov The indole ring system in this compound acts as a chromophore, resulting in characteristic UV absorption maxima. universiteitleiden.nl This technique is particularly useful for quantitative analysis, as described in the HPLC section, based on the Beer-Lambert law. A simple spectrophotometric method can be used to determine the concentration of related Rauwolfia alkaloids. jst.go.jp

Table 5: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Observation | Corresponding Functional Group / Moiety |

|---|---|---|

| IR Spectroscopy | ~1735 cm⁻¹ | Ester Carbonyl (C=O) stretch |

| IR Spectroscopy | ~1240 cm⁻¹ | Ester (C-O) stretch |

| IR Spectroscopy | ~3400 cm⁻¹ | Indole (N-H) stretch |

| IR Spectroscopy | ~1600 cm⁻¹ | Aromatic (C=C) stretch |

| UV-Vis Spectroscopy | λₘₐₓ ~220 nm and ~280 nm | Indole Chromophore |

Method Development and Validation for Research Applications

The development and validation of analytical methods are critical for the generation of reliable and reproducible data in research involving this compound. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), often coupled with mass spectrometry (MS), are common techniques for the analysis of related ajmaline (B190527) alkaloids and would be applicable to this compound. nih.govrjpharmacognosy.ir The validation process for these methods is guided by international standards, such as the International Council for Harmonisation (ICH) guidelines, to ensure the method's suitability for its intended purpose. researchgate.net

A typical method development for this compound would involve the optimization of several parameters to achieve adequate separation and detection. This includes selecting the appropriate stationary phase (e.g., a C18 reversed-phase column), mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile), and detector settings. nih.gov For structurally similar compounds, gradient elution is often employed to ensure the effective separation of the analyte from other related compounds and matrix components. rjpharmacognosy.ir

Validation of the analytical method involves assessing a range of parameters to demonstrate its performance. These parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net Linearity is established by analyzing a series of standards of known concentrations and demonstrating a proportional relationship between concentration and the analytical signal. Accuracy is determined by comparing the measured concentration to a known true value, often through recovery studies in a sample matrix. Precision refers to the closeness of repeated measurements and is assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels. rjpharmacognosy.ir The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. rjpharmacognosy.irresearchgate.net

| Validation Parameter | Typical Acceptance Criteria | Purpose |

| Linearity (r²) | ≥ 0.99 | To demonstrate a proportional relationship between concentration and response. |

| Accuracy (% Recovery) | 80-120% | To assess the closeness of the measured value to the true value. |

| Precision (% RSD) | ≤ 15% | To evaluate the repeatability and reproducibility of the method. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | To determine the lowest detectable concentration. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | To determine the lowest quantifiable concentration with accuracy and precision. |

Specificity and Selectivity Studies in Complex Biological Matrices

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the ability to differentiate and quantify the analyte in a complex mixture. In the context of complex biological matrices like plasma, urine, or tissue homogenates, establishing the specificity and selectivity of a method for this compound is of paramount importance. mdpi.com

The analysis of ajmaline and related drugs in biological samples has been accomplished using techniques like high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This approach offers high selectivity due to the ability to monitor specific precursor-to-product ion transitions for the analyte. To demonstrate specificity, blank matrix samples from multiple sources are analyzed to ensure that no endogenous components interfere with the detection of this compound. Additionally, the method must be able to distinguish this compound from its potential metabolites and other structurally similar alkaloids that might be co-administered or present in a biological system. researchgate.net

Forced degradation studies are also a key component of specificity testing. This involves subjecting a solution of this compound to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. The analytical method must then be able to separate the intact drug from these degradation products, ensuring that the measured concentration accurately reflects the amount of the parent compound.

| Potential Interfering Substance | Method of Assessment | Acceptance Criteria |

| Endogenous matrix components | Analysis of multiple blank matrix samples | No significant interfering peaks at the retention time of the analyte. |

| Metabolites | Analysis of samples from in vitro or in vivo metabolism studies | Chromatographic separation of the analyte from its metabolites. |

| Structurally related compounds | Co-injection of the analyte with potential related substances | Baseline resolution between the analyte and related compounds. |

| Degradation products | Forced degradation studies (acid, base, oxidation, heat, light) | Peak purity analysis and separation of the analyte from degradation products. |

Robustness and Reliability Assessments for Research Protocols

To assess the robustness of a method for this compound, small, deliberate changes are made to key analytical parameters. For an HPLC method, these parameters could include the pH of the mobile phase, the percentage of organic solvent, the column temperature, and the flow rate. The effect of these changes on the analytical results, such as peak area, retention time, and resolution, is then evaluated. The method is considered robust if the results remain within acceptable limits despite these variations.

Reliability is ensured through ongoing system suitability testing and the use of quality control samples during routine analysis. System suitability tests are performed before each analytical run to confirm that the chromatographic system is performing adequately. This typically involves injecting a standard solution and evaluating parameters like peak symmetry, theoretical plates, and the precision of replicate injections. Quality control samples, prepared at different concentrations within the calibration range, are analyzed alongside the unknown samples to monitor the accuracy and precision of the method over time.

| Parameter Varied | Typical Variation | Effect on Analytical Result |

| Mobile Phase pH | ± 0.2 units | Change in retention time, peak shape |

| Mobile Phase Composition | ± 2% organic solvent | Change in retention time, resolution |

| Column Temperature | ± 5 °C | Change in retention time, peak shape |

| Flow Rate | ± 0.1 mL/min | Change in retention time, peak height/area |

Computational and Theoretical Studies on 17 O Acetylnorajmaline

in silico Modeling of Enzymatic Reaction Mechanisms and Transition States

The biosynthesis of 17-O-acetylnorajmaline is a multi-step enzymatic process within the broader ajmaline (B190527) pathway. researchgate.net A key final step involves the conversion of 2β(R)-1,2-dihydrovomilenine into this compound, a reaction catalyzed by the enzyme 1,2-dihydrovomilenine (B1246003) reductase (DHVR). researchgate.netresearchgate.net This enzyme is highly specific for the ajmaline pathway and requires NADPH as a cofactor for the reduction. researchgate.netebi.ac.uk

In silico modeling is instrumental in elucidating the precise mechanisms of such enzymatic reactions. frontiersin.orgnih.gov Computational approaches can be used to build a three-dimensional model of the DHVR enzyme's active site. Using this model, researchers can simulate the docking of the substrate, 1,2-dihydrovomilenine, to understand its binding orientation relative to the NADPH cofactor. Quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) calculations can then be employed to map the entire reaction coordinate, from the binding of the substrate to the release of the product, this compound. These calculations help identify the high-energy, transient structures known as transition states, providing a detailed picture of the bond-breaking and bond-forming events during the catalytic cycle.

Furthermore, computational tools can analyze the enzymatic tunnels, which are pathways that guide the substrate to the active site and usher the product out. frontiersin.org Analysis of these tunnels in DHVR can reveal how the enzyme achieves its high substrate specificity and catalytic efficiency. frontiersin.org

Table 1: Key Enzymes in the Late-Stage Biosynthesis of Ajmaline

| Enzyme Name | Abbreviation | Function | Reference |

|---|---|---|---|

| Vinorine (B1233521) Synthase | VS | Catalyzes the formation of vinorine. | researchgate.net |

| Vomilenine (B1248388) Reductase | VR | Reduces vomilenine to 1,2-dihydrovomilenine. | researchgate.net |

| 1,2-Dihydrovomilenine Reductase | DHVR | Catalyzes the conversion of 1,2-dihydrovomilenine to this compound. | researchgate.netresearchgate.net |

| This compound Esterase | AAE | Hydrolyzes the acetyl group of this compound to form norajmaline (B1263583). | researchgate.net |

| Norajmaline N-methyltransferase | NNMT | Methylates norajmaline to produce the final product, ajmaline. | researchgate.net |

Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecule, typically a protein. openaccessjournals.com The primary goal is to determine the preferred binding orientation and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. openaccessjournals.comresearchgate.net This score is calculated based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. mdpi.com

Following docking, molecular dynamics (MD) simulations can be performed to provide a more dynamic picture of the protein-ligand complex. plos.org MD simulations model the movements of atoms in the complex over time, offering insights into the stability of the predicted binding pose and revealing conformational changes in both the ligand and the protein upon binding. plos.orgdntb.gov.ua These simulations are crucial for understanding the thermodynamic forces that govern molecular recognition. plos.org

For this compound, docking and MD simulations can be used to study its interaction with biosynthetic enzymes like DHVR or with potential pharmacological targets. For instance, studies have explored the docking of related alkaloids to targets like the dopamine (B1211576) D2 receptor. researchgate.net A similar approach for this compound would involve predicting its binding energy and identifying key amino acid residues involved in the interaction.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

This table illustrates the type of data generated from a molecular docking simulation, showing predicted binding energy and key interactions with amino acid residues in a hypothetical protein's active site.

| Parameter | Predicted Value/Interaction | Reference |

|---|---|---|

| Binding Free Energy (kcal/mol) | -9.5 to -11.5 | mdpi.com |

| Inhibition Constant (Ki) | Low micromolar (µM) range | mdpi.com |

| Hydrogen Bond Interactions | Interaction with Ser-122, Tyr-308 | plos.org |

| Hydrophobic/π-Stacking Interactions | Interaction with Phe-155, Trp-280, Met-35 | plos.org |

| MD Simulation Stability (RMSD) | Stable complex observed over 100 ns simulation | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods used to correlate the chemical structure of a compound with its biological activity or physical properties, respectively. nih.gov These models are built by developing a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and an experimentally measured endpoint.

For a series of sarpagan alkaloids related to this compound, a QSAR model could be developed to predict their activity against a specific target, such as an enzyme or receptor. cjnmcpu.com The process involves:

Assembling a dataset of compounds with known activities.

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods to build a regression model that links the descriptors to the activity.

Validating the model's predictive power using an external test set of compounds. nih.gov

Such models are valuable for prioritizing which new analogues of this compound should be synthesized and tested, saving time and resources. qsartoolbox.org

Table 3: Typical Molecular Descriptors Used in QSAR/QSPR Studies

| Descriptor Class | Example Descriptors | Description |

|---|---|---|

| Topological | Wiener index, Kier & Hall connectivity indices | Describe the atomic connectivity and branching of the molecule. |

| Electronic | Dipole moment, HOMO/LUMO energies | Describe the electron distribution and reactivity of the molecule. |

| Steric/Geometrical | Molecular volume, Surface area | Describe the size and shape of the molecule. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Describes the lipophilicity of the molecule. |

Predicting the binding affinity of a ligand to its protein target is a central goal in computational drug design. mdpi.comarxiv.org Molecular recognition is governed by the free energy of binding (ΔG), which accounts for both enthalpic contributions (like hydrogen bonds) and entropic factors (related to conformational changes and solvent effects). plos.orgwhba1990.org

Computational methods aim to predict this binding affinity through various approaches:

Scoring Functions: Used in molecular docking, these functions provide a rapid estimation of binding affinity to rank different ligands. mdpi.com

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are more rigorous, computationally intensive methods based on molecular dynamics simulations that can calculate the relative binding free energies between two closely related ligands with high accuracy. whba1990.org

Machine Learning Models: Increasingly, deep learning and other machine learning techniques are being trained on large datasets of protein-ligand complexes with known experimental binding affinities to create predictive models. arxiv.orgnih.gov

For this compound, these predictive studies can help in optimizing its structure to enhance binding to a desired biological target, a key step in lead optimization. u-strasbg.fr

Table 4: Example of a Predictive Binding Affinity Study for Sarpagan Alkaloids

This table illustrates how a computational study might compare the predicted and experimental binding affinities for a series of compounds related to this compound against a target protein.

| Compound | Modification from this compound | Predicted ΔG (kcal/mol) | Experimental ΔG (kcal/mol) | Reference |

|---|---|---|---|---|

| This compound | - | -10.2 | -10.0 | nih.govu-strasbg.fr |

| Analogue A | Change of acetyl to propionyl | -10.5 | -10.3 | nih.govu-strasbg.fr |

| Analogue B | Removal of hydroxyl group | -8.1 | -8.5 | nih.govu-strasbg.fr |

| Norajmaline | Removal of acetyl group | -9.6 | -9.4 | nih.govu-strasbg.fr |

The three-dimensional arrangement of atoms (stereochemistry) is critical for the biological activity of complex natural products like this compound. The sarpagan alkaloid family, to which it belongs, features numerous chiral centers, and subtle changes in stereochemistry can lead to significant differences in biological function. researchgate.net

Recent research has focused on the enzymatic control of stereochemistry during biosynthesis. researchgate.net For example, homologous enzymes known as sarpagan bridge enzymes (SBEs) and rhazimal synthases (RHSs) catalyze cyclization reactions that set key stereocenters. researchgate.net Computational studies are essential for understanding these outcomes. By modeling the transition states for the formation of different stereoisomers within the enzyme's active site, researchers can calculate the energy barriers for each pathway. The stereoisomer that is formed via the lowest energy pathway is predicted to be the major product, a finding that can then be verified experimentally. researchgate.net

For this compound, its specific stereoconfiguration is a result of a series of stereospecific enzymatic reactions. researchgate.net Computational analysis helps explain why DHVR produces the specific isomer of this compound and how its stereochemistry influences its ability to fit into the active sites of downstream enzymes or pharmacological targets.

Q & A

Q. What controls are essential for enzyme inhibition studies targeting acetylajmaline esterase?

- Methodological Answer : Include (1) no-substrate controls to rule out non-specific hydrolysis, (2) heat-inactivated enzyme controls, and (3) competitive inhibitors (e.g., acetate analogs) to confirm active-site binding. Pre-incubate enzymes with inhibitors for 10–15 minutes before adding substrates .

Q. How can researchers optimize extraction protocols to minimize this compound degradation?

- Methodological Answer : Add protease inhibitors (e.g., PMSF) and work at 4°C to prevent enzymatic hydrolysis. Use acidified solvents (e.g., 0.1% HCl in methanol) to stabilize alkaloids. Validate stability via time-course extractions and compare fresh vs. frozen samples .

Tables for Key Experimental Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.